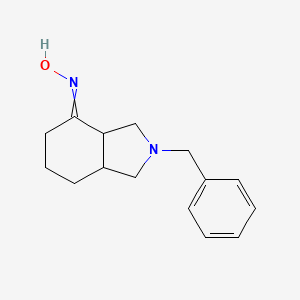
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide is a complex organic compound characterized by the presence of methoxymethoxy and ureido functional groups
Méthodes De Préparation
The synthesis of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxymethoxyphenyl isocyanate with methoxyamine, followed by formylation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Applications De Recherche Scientifique
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.
Comparaison Avec Des Composés Similaires
N-((3-(4-(Methoxymethoxy)phenyl)ureido)methoxy)formamide can be compared with similar compounds such as:
3-(Methoxymethoxy)phenylboronic acid: This compound shares the methoxymethoxy group but differs in its boronic acid functionality.
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of methoxymethoxy.
4-Methoxyformanilide: Contains a methoxy group and a formamide group, similar to this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds.
Propriétés
Formule moléculaire |
C11H15N3O5 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
N-[[[4-(methoxymethoxy)phenyl]carbamoylamino]methoxy]formamide |
InChI |
InChI=1S/C11H15N3O5/c1-17-8-18-10-4-2-9(3-5-10)14-11(16)12-7-19-13-6-15/h2-6H,7-8H2,1H3,(H,13,15)(H2,12,14,16) |
Clé InChI |
NFNUVZGFVIBKCR-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=C(C=C1)NC(=O)NCONC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)

![N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)





![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)
![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)



